molecular formula C20H20N2O2 B6335595 Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate CAS No. 1353000-17-5

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate

Cat. No.: B6335595
CAS No.: 1353000-17-5
M. Wt: 320.4 g/mol
InChI Key: DWWDQIVHSPBXFK-UHFFFAOYSA-N
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Description

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C20H20N2O2 and a molecular weight of 320.39 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, an amino group, and a carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-(naphthalen-2-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-amino-2-(phenyl)ethyl]carbamate
  • Benzyl N-[2-amino-2-(indol-2-yl)ethyl]carbamate
  • Benzyl N-[2-amino-2-(quinolin-2-yl)ethyl]carbamate

Uniqueness

Benzyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

benzyl N-(2-amino-2-naphthalen-2-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c21-19(18-11-10-16-8-4-5-9-17(16)12-18)13-22-20(23)24-14-15-6-2-1-3-7-15/h1-12,19H,13-14,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWDQIVHSPBXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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